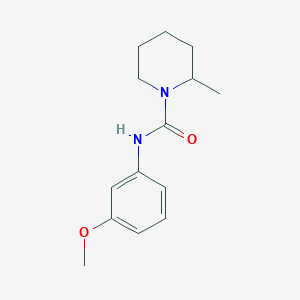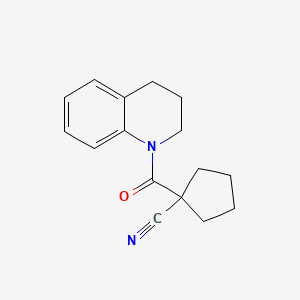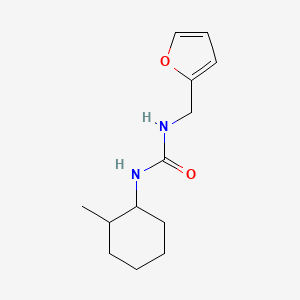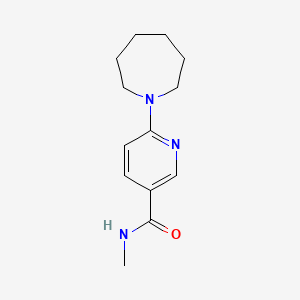![molecular formula C14H14N2O2 B7508509 1-[3-(4,6-Dimethylpyrimidin-2-yl)oxyphenyl]ethanone](/img/structure/B7508509.png)
1-[3-(4,6-Dimethylpyrimidin-2-yl)oxyphenyl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(4,6-Dimethylpyrimidin-2-yl)oxyphenyl]ethanone, also known as DMOPE, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. DMOPE is a pyrimidine derivative that has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.
作用機序
The mechanism of action of 1-[3-(4,6-Dimethylpyrimidin-2-yl)oxyphenyl]ethanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer. Studies have shown that this compound can inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the production of inflammatory mediators. Additionally, this compound has been shown to inhibit the activation of signaling pathways such as nuclear factor-kappa B (NF-κB), which is involved in the regulation of inflammation and cancer.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits a range of biochemical and physiological effects. These include the inhibition of inflammatory mediators such as prostaglandins and nitric oxide, the induction of apoptosis (programmed cell death) in cancer cells, and the inhibition of cell proliferation. Additionally, this compound has been shown to exhibit antioxidant properties, which may help to protect cells from oxidative damage.
実験室実験の利点と制限
One of the main advantages of using 1-[3-(4,6-Dimethylpyrimidin-2-yl)oxyphenyl]ethanone in lab experiments is its well-documented biological activity. This makes it a useful tool for studying the mechanisms of inflammation and cancer, as well as for the development of new drugs. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which may limit its use in certain experimental settings.
将来の方向性
There are several potential future directions for research on 1-[3-(4,6-Dimethylpyrimidin-2-yl)oxyphenyl]ethanone. One area of interest is the development of new drugs based on the structure of this compound, which may exhibit improved biological activity and reduced toxicity. Additionally, further studies are needed to fully understand the mechanisms of action of this compound, which may help to identify new targets for drug development. Finally, studies are needed to investigate the potential use of this compound in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular disease.
合成法
The synthesis of 1-[3-(4,6-Dimethylpyrimidin-2-yl)oxyphenyl]ethanone can be achieved through a variety of methods, including the reaction of 4,6-dimethyl-2-chloropyrimidine with 3-hydroxybenzaldehyde in the presence of a base such as potassium carbonate. The resulting product can then be purified through a process of recrystallization or chromatography.
科学的研究の応用
1-[3-(4,6-Dimethylpyrimidin-2-yl)oxyphenyl]ethanone has been the subject of extensive scientific research due to its potential applications in the field of medicinal chemistry. Studies have shown that this compound exhibits a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. These properties make it a promising candidate for the development of new drugs for the treatment of a range of diseases.
特性
IUPAC Name |
1-[3-(4,6-dimethylpyrimidin-2-yl)oxyphenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-9-7-10(2)16-14(15-9)18-13-6-4-5-12(8-13)11(3)17/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDIZTVXMVIWLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2=CC=CC(=C2)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[1-(4-Methylsulfonylphenyl)ethyl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B7508430.png)

![1-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7508438.png)
![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopropanecarboxamide](/img/structure/B7508445.png)
![1-[2-(4-fluorophenyl)acetyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7508459.png)


![1-{4-[(2,6-Dimethylpyrimidin-4-YL)oxy]phenyl}ethanone](/img/structure/B7508480.png)


![(3-Fluorophenyl)-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone](/img/structure/B7508497.png)
![1-Methyl-1-[(4-methylphenyl)methyl]-3-pyridin-3-ylurea](/img/structure/B7508502.png)

![1-[(2,4-Dichlorophenyl)methyl-methylamino]-3-(thiophen-2-ylmethoxy)propan-2-ol](/img/structure/B7508521.png)
